molecular formula C7H7BrFN B2482051 (3-Bromo-2-fluorophenyl)methanamine CAS No. 1177559-63-5; 261723-28-8

(3-Bromo-2-fluorophenyl)methanamine

Cat. No.: B2482051
CAS No.: 1177559-63-5; 261723-28-8
M. Wt: 204.042
InChI Key: BAFXXIVSWGQMMI-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorophenyl)methanamine (CAS 261723-28-8) is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . It is also known as 3-bromo-2-fluorobenzylamine and is commercially available in high-purity forms (up to 99.999%) for research and industrial applications . The compound features a methanamine (-CH₂NH₂) group attached to a bromo- and fluoro-substituted benzene ring (positions 3 and 2, respectively) (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFXXIVSWGQMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949043
Record name 1-(3-Bromo-2-fluorophenyl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID20949043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261723-28-8
Record name 1-(3-Bromo-2-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-2-fluorophenyl)methanamine
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Comparison with Similar Compounds

Key Properties:

  • Hydrochloride Salt : The hydrochloride form (CAS 1177559-63-5) has a molecular weight of 240.5 g/mol (C₇H₈BrClFN) and is sensitive to air/moisture, requiring storage under inert gas (N₂/Ar) at 2–8°C .

Comparison with Structurally Similar Compounds

The following compounds are positional isomers or derivatives with modified substituents, enabling comparative analysis of their physicochemical and functional properties.

Positional Isomers of Bromo-Fluorophenyl Methanamines

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties References
(3-Bromo-2-fluorophenyl)methanamine 261723-28-8 C₇H₇BrFN 204.04 Br: 3, F: 2 High-purity synthesis; HCl salt stable under inert gas
(3-Bromo-4-fluorophenyl)methanamine 403-29-2 C₇H₇BrFN 204.04 Br: 3, F: 4 Used in pharmaceutical intermediates; distinct reactivity due to fluorine position
(3-Bromo-5-fluorophenyl)methanamine 1094555-68-6 C₇H₇BrFN 204.04 Br: 3, F: 5 Boiling point: 241°C; density: 1.571 g/cm³

Key Observations :

  • Substituent Effects : The position of fluorine significantly influences electronic properties. For example, the 2-fluoro substituent in the parent compound enhances electrophilic substitution resistance compared to 4- or 5-fluoro isomers .
  • Hydrochloride Stability : The hydrochloride form of the 3-bromo-2-fluoro isomer is more sensitive to environmental conditions than its analogs, necessitating stringent storage protocols .

Derivatives with Modified Functional Groups

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Modifications Applications References
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine 1934517-99-3 C₉H₁₀BrF₂NO 278.09 Difluoroethoxy group at position 5 Potential agrochemical intermediate
(5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine N/A C₁₄H₁₃BrFNO 310.16 Methoxy and biphenyl groups Specialty polymer precursor

Key Observations :

  • Functional Group Impact : The addition of a difluoroethoxy group ([2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine) increases molecular weight by ~36% compared to the parent compound, altering solubility and reactivity .
  • Biphenyl Systems : Compounds like (5-bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine exhibit enhanced steric hindrance, making them suitable for asymmetric catalysis or ligand design .

Q & A

Basic: What are the optimal synthetic routes for (3-Bromo-2-fluorophenyl)methanamine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation and amination steps. A common pathway starts with bromofluorobenzene derivatives:

Bromination/Fluorination: Direct bromination of 2-fluorotoluene using N-bromosuccinimide (NBS) under UV light achieves regioselective substitution at the 3-position .

Oxidation & Reductive Amination: The methyl group is oxidized to a carbonyl (e.g., using KMnO₄), followed by reductive amination with NH₃/NaBH₄ to yield the methanamine group .

Critical Factors:

  • Temperature: Bromination at 0–5°C minimizes side products (e.g., di-bromination).
  • Catalysts: Pd/C or Raney Ni enhances reductive amination efficiency (yield: 65–78%) .

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